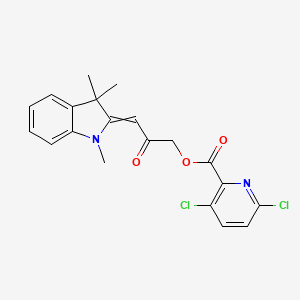
2-oxo-3-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)propyl 3,6-dichloropyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-oxo-3-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)propyl 3,6-dichloropyridine-2-carboxylate is a useful research compound. Its molecular formula is C20H18Cl2N2O3 and its molecular weight is 405.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-oxo-3-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)propyl 3,6-dichloropyridine-2-carboxylate is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and other relevant pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C21H22Cl2N2O3
- Molecular Weight : 421.32 g/mol
- CAS Number : Not specifically listed in the provided sources but can be derived from its systematic name.
The compound features a pyridine ring, which is known for contributing to various biological activities, and an indole moiety that enhances its lipophilicity and potential interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds within the same structural class. For instance, derivatives of pyridine and indole have shown significant activity against various bacterial strains. Although specific data on this compound is limited, related studies suggest that it may exhibit:
- Bactericidal Effects : Particularly against Gram-positive bacteria such as Staphylococcus aureus.
- Fungicidal Activity : Potential effectiveness against fungal strains like Candida spp..
In a comparative study of related compounds, some exhibited MIC (Minimum Inhibitory Concentration) values lower than standard antibiotics, indicating promising antimicrobial potential .
Cytotoxicity Studies
Cytotoxicity assessments are critical for evaluating the safety profile of new compounds. The following findings are based on studies of structurally analogous compounds:
- Cell Viability Assays : Compounds with similar structures were tested on L929 (mouse fibroblast) and A549 (human lung carcinoma) cell lines.
-
Results : Some derivatives showed increased cell viability at lower concentrations, suggesting a selective cytotoxic effect. For instance:
Compound Concentration (µM) Viability (%) Compound A 50 127 Compound B 100 92 Compound C 200 68
This indicates that while some derivatives may be cytotoxic at higher concentrations, others can promote cell viability, which is crucial for therapeutic applications .
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Disruption of Membrane Integrity : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of such compounds. Key observations include:
- The presence of electron-withdrawing groups (like chlorine in the pyridine ring) enhances antimicrobial potency.
- The indole structure contributes to lipophilicity, which is essential for membrane penetration.
Study 1: Antimicrobial Efficacy
A recent study synthesized several derivatives based on the indole-pyridine scaffold and evaluated their antimicrobial efficacy against a panel of pathogens. The most active compound demonstrated an MIC value significantly lower than that of traditional antibiotics like ciprofloxacin .
Study 2: Cytotoxicity Evaluation
Another research effort focused on determining the cytotoxic effects of these compounds on cancer cell lines. The findings indicated that certain derivatives could selectively inhibit cancer cell growth while sparing normal cells, suggesting their potential as chemotherapeutic agents .
Properties
IUPAC Name |
[2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 3,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O3/c1-20(2)13-6-4-5-7-15(13)24(3)16(20)10-12(25)11-27-19(26)18-14(21)8-9-17(22)23-18/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKNIXVDZMDZPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC(=O)COC(=O)C3=C(C=CC(=N3)Cl)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













